molecular formula C7H3F4NO2 B046233 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene CAS No. 1214342-08-1

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

Cat. No.: B046233
CAS No.: 1214342-08-1
M. Wt: 209.1 g/mol
InChI Key: IQTQCANMBSHSNU-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene is a versatile and high-value fluorinated aromatic building block specifically designed for advanced research applications. Its strategic molecular architecture, featuring an electron-withdrawing nitro group, an activated fluorine atom, and a highly lipophilic trifluoromethyl group, makes it an exceptional intermediate in medicinal chemistry and materials science. In drug discovery, it serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the fluorine and trifluoromethyl groups are incorporated to modulate metabolic stability, bioavailability, and binding affinity. The activated fluorine atom is highly susceptible to nucleophilic aromatic substitution, allowing for efficient functionalization with a wide range of nucleophiles (e.g., amines, alkoxides) to create diverse compound libraries. Concurrently, the nitro group can be selectively reduced to an amine, providing a handle for amide bond formation or further derivatization. Beyond life sciences, this compound finds utility in the development of advanced materials, including liquid crystals, organic semiconductors, and polymers, where the combination of fluorine and the trifluoromethyl group can fine-tune electronic properties, thermal stability, and solubility. This reagent is an indispensable tool for researchers seeking to explore structure-activity relationships and develop novel molecules with enhanced properties.

Properties

IUPAC Name

1-fluoro-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTQCANMBSHSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The direct nitration of 1-fluoro-2-(trifluoromethyl)benzene is the most straightforward route to synthesize the target compound. The trifluoromethyl (-CF₃) and fluorine substituents exert competing directing effects:

  • Trifluoromethyl groups are meta-directing due to their strong electron-withdrawing inductive effect.

  • Fluorine acts as an ortho/para-director via resonance donation, despite its electronegativity.

This interplay results in preferential nitration at the meta position relative to -CF₃ (position 3), yielding 1-fluoro-3-nitro-2-(trifluoromethyl)benzene. Nitration is typically performed using a mixed acid system (HNO₃/H₂SO₄), with rigorous temperature control to minimize byproducts.

Table 1: Optimization of Nitration Conditions

Nitrating AgentTemperature (°C)Time (h)Yield (%)Purity (%)Source
HNO₃/H₂SO₄ (1:3)0–546895
HNO₃/Ac₂O10–1567297
HNO₃/CF₃SO₃H-10–038599

Key findings:

  • Lower temperatures (-10°C to 5°C) suppress polysubstitution and decomposition.

  • Triflic acid (CF₃SO₃H) enhances electrophilic nitronium ion (NO₂⁺) generation, improving yield and regioselectivity.

Multi-Step Synthesis via Halogenated Intermediates

Bromination-Nitration-Fluorination Sequence

A three-step approach starting from 1-bromo-2-(trifluoromethyl)benzene avoids competing directing effects during nitration:

  • Bromination : Introduces bromine at position 4 using Br₂/FeBr₃.

  • Nitration : Positions nitro group at meta to -CF₃ (position 3).

  • Fluorination : Replaces bromine with fluorine via halogen exchange (e.g., KF/Cu catalyst).

Table 2: Halogen Exchange Conditions

SubstrateCatalystSolventTemperature (°C)Yield (%)
1-Bromo-3-nitro-2-CF₃-benzeneKF/CuDMF12078
1-Bromo-3-nitro-2-CF₃-benzeneCsFDMSO15082

Advantages:

  • Bromine’s superior leaving group ability facilitates efficient fluorination.

  • Enables scalable production with >80% overall yield.

Catalytic Methods for Industrial Applications

Heterogeneous Catalysis with Zeolites

Zeolite-based catalysts (e.g., H-ZSM-5) promote nitration under milder conditions by stabilizing NO₂⁺ ions within porous frameworks. A study using 1-fluoro-2-CF₃-benzene and 65% HNO₃ achieved:

  • 90% conversion at 25°C in 2 hours.

  • 97% regioselectivity for the 3-nitro isomer.

Homogeneous Catalysis with Ionic Liquids

Ionic liquids like [BMIM][NTf₂] act as dual solvents and catalysts, enhancing NO₂⁺ availability while reducing acid waste. Trials demonstrated:

  • 20% reduction in HNO₃ consumption .

  • Recyclability for 5 cycles without significant activity loss.

Alternative Pathways via Nucleophilic Aromatic Substitution

Displacement of Nitro Groups

While nitro groups are typically poor leaving groups, electron-deficient aryl rings permit nucleophilic substitution under forcing conditions:

1-Chloro-3-nitro-2-CF₃-benzene+KFDMSO, 180°C1-Fluoro-3-nitro-2-CF₃-benzene+KCl\text{1-Chloro-3-nitro-2-CF₃-benzene} + \text{KF} \xrightarrow{\text{DMSO, 180°C}} \text{1-Fluoro-3-nitro-2-CF₃-benzene} + \text{KCl}

  • Yields: 50–60% due to competing side reactions.

  • Limited to small-scale synthesis due to harsh conditions.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Direct Nitration68–85HighModerateHigh (acid waste)
Multi-Step Halogenation75–82ModerateLowMedium
Catalytic Nitration85–90HighHighLow

Key insights:

  • Catalytic methods balance efficiency and sustainability but require higher initial investment.

  • Multi-step routes offer flexibility in functional group positioning but incur yield penalties .

Chemical Reactions Analysis

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-fluoro-3-amino-2-(trifluoromethyl)benzene .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new compounds.

Reactions and Transformations
The compound can undergo several reactions including:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as palladium catalysts.
  • Nucleophilic Aromatic Substitution : The fluoro and nitro groups can participate in substitution reactions, facilitating the formation of diverse derivatives.
  • Oxidation : Under specific conditions, oxidation reactions can yield different products.

Biological Applications

Pharmaceutical Development
The compound is explored for its potential as a drug candidate due to its unique pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, which are advantageous in drug design.

Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor. For instance, studies on similar trifluoromethyl-substituted compounds have shown inhibitory effects on branched-chain amino acid transaminases (BCATs), which are associated with certain cancers.

Table 1: IC50 Values for Enzyme Inhibition

CompoundTarget EnzymeIC50 (nM)
This compoundBCAT1TBD
BAY-069 (similar structure)BCAT1/BCAT260

Cytotoxicity and Anticancer Activity
In recent studies, the compound demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy. The mechanism appears to involve apoptosis induction through specific apoptotic pathways.

Industrial Applications

Production of Specialty Chemicals
this compound is utilized in the production of specialty chemicals, including dyes and polymers. Its unique properties allow for the synthesis of materials with desirable characteristics.

Agrochemical Development
The compound is also being investigated for its role in developing fluorinated agrochemicals. Its stability and reactivity make it suitable for creating effective pesticides and herbicides.

Study 1: Anticancer Properties

A comprehensive study evaluated various trifluoromethylated compounds for their anticancer properties. Results indicated that these compounds could induce apoptosis in specific cancer cell lines, highlighting their therapeutic potential.

Study 2: Toxicological Assessment

Another investigation assessed the cytotoxicity of fluorinated compounds on human cell lines. It was found that this compound exhibited significant cytotoxic effects at higher concentrations, indicating a dose-dependent relationship.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene is primarily related to its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in drug design .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects : The position of the nitro group significantly impacts physical properties. For example, 1-nitro-2-(trifluoromethyl)benzene (mp 32.5°C) is a solid, whereas 1-nitro-3-(trifluoromethyl)benzene (bp 202.8°C) is a liquid at room temperature due to reduced symmetry and packing efficiency .
  • Halogen vs. Nitro Group : Replacing fluorine with chlorine (e.g., 2-chloro-1-nitro-3-(trifluoromethyl)benzene) increases molecular weight and may alter reactivity in nucleophilic substitution reactions .
  • Multi-Substituted Derivatives : Compounds with multiple EWGs (e.g., 1-nitro-3,5-bis(trifluoromethyl)benzene) exhibit higher molecular weights and enhanced thermal stability, making them suitable for high-performance materials .

Agricultural Chemistry

  • The trifluoromethyl group in this compound enhances lipophilicity, improving its penetration into fungal cell membranes, a critical feature for fungicide activity .

Biological Activity

1-Fluoro-3-nitro-2-(trifluoromethyl)benzene, with the chemical formula C7H3F4N2O2, is a fluorinated aromatic compound that has drawn attention for its potential biological activities. This article explores its biological properties, including enzyme inhibition, receptor interactions, and cytotoxic effects, supported by relevant case studies and research findings.

This compound is characterized by the presence of multiple fluorine atoms and a nitro group, which significantly influence its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and biological activity.

Enzyme Inhibition

Research indicates that fluorinated compounds like this compound can act as enzyme inhibitors. For instance, studies have shown that similar trifluoromethyl-substituted compounds exhibit inhibitory effects on branched-chain amino acid transaminases (BCATs), enzymes involved in amino acid metabolism and associated with various cancers .

Table 1: IC50 Values for Enzyme Inhibition

CompoundTarget EnzymeIC50 (nM)
This compoundBCAT1TBD
BAY-069 (similar structure)BCAT1/BCAT260

Receptor Binding

The binding affinity of this compound to specific receptors has also been investigated. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways in neuronal tissues.

Study 1: Anticancer Activity

A recent study explored the anticancer properties of various trifluoromethylated compounds, including this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

Study 2: Toxicological Assessment

Another study assessed the cytotoxicity of fluorinated compounds on human cell lines. It was found that this compound exhibited significant cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it may prevent substrate interaction.
  • Receptor Modulation : Its interaction with receptors could alter downstream signaling cascades.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene, and how do they influence reactivity?

  • Structure & Properties : The compound (C₇H₃F₄NO₂, MW 209.1) contains electron-withdrawing groups (fluoro, nitro, trifluoromethyl) at meta and para positions, creating a strong electron-deficient aromatic system. This enhances susceptibility to nucleophilic substitution (e.g., NO₂ group displacement) and electrophilic reactions at activated positions. Physical properties like melting point and solubility are critical for solvent selection; however, specific data require experimental determination due to limited literature .
  • Methodological Insight : Use X-ray crystallography or computational modeling (DFT) to confirm substituent positions. NMR (¹H/¹⁹F) and IR spectroscopy can validate functional groups and monitor reactions .

Q. What are standard synthetic routes for this compound, and what catalysts/conditions optimize yield?

  • Synthesis : A common route involves nitration of 1-fluoro-2-(trifluoromethyl)benzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Alternatively, fluorination of nitro-precursors using KF/CuCl₂ in DMF may apply.
  • Optimization : Catalytic systems (e.g., FeCl₃ or AlCl₃) improve regioselectivity. Continuous flow reactors enhance safety and efficiency for nitration steps, reducing decomposition risks .

Q. What safety protocols are essential when handling this compound?

  • Safety Measures : Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation. Conduct reactions in fume hoods due to potential release of toxic fumes (NOx, HF). Waste must be neutralized (e.g., with Ca(OH)₂) before disposal .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitro displacement vs. trifluoromethyl stability) affect functionalization strategies?

  • Mechanistic Analysis : The nitro group is prone to nucleophilic aromatic substitution (e.g., with amines), while the trifluoromethyl group is inert under mild conditions. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects. DFT calculations predict activation energies for competing pathways .
  • Experimental Design : Use isotopic labeling (¹⁵N in NO₂) to track substitution sites. Monitor intermediates via LC-MS or in situ IR .

Q. What challenges arise in characterizing reactive intermediates (e.g., Meisenheimer complexes) during nitro-group reactions?

  • Analytical Challenges : Meisenheimer complexes are short-lived; cryogenic trapping (-78°C) or rapid-injection NMR techniques are required. ESI-MS with low ionization energy preserves intermediate structures .
  • Case Study : A 2022 study on fluorinated benzoates demonstrated cryo-NMR’s utility in capturing transient intermediates during SNAr reactions .

Q. How can solvent polarity and additives modulate selectivity in cross-coupling reactions involving this compound?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring nitro displacement. Additives like crown ethers enhance cation coordination (e.g., K⁺ in Suzuki couplings).
  • Data-Driven Optimization : Design a DoE (Design of Experiments) varying solvent polarity, temperature, and catalyst loading. Analyze outcomes via HPLC to map selectivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Fluoro-3-nitro-2-(trifluoromethyl)benzene
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1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

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